Aspergillin PZ

Description

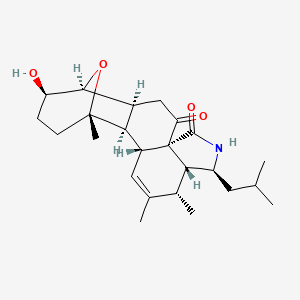

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,3R,6S,7R,8S,11S,14S,15S,16R)-16-hydroxy-1,5,6-trimethyl-8-(2-methylpropyl)-19-oxa-9-azapentacyclo[13.3.1.02,14.03,11.07,11]nonadec-4-ene-10,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO4/c1-11(2)8-16-19-13(4)12(3)9-15-20-14(10-18(27)24(15,19)22(28)25-16)21-17(26)6-7-23(20,5)29-21/h9,11,13-17,19-21,26H,6-8,10H2,1-5H3,(H,25,28)/t13-,14+,15-,16+,17-,19+,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZDMONQDXTWHN-XLFKICHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(NC(=O)C23C(C=C1C)C4C(CC3=O)C5C(CCC4(O5)C)O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@H](C=C1C)[C@@H]4[C@H](CC3=O)[C@H]5[C@@H](CC[C@@]4(O5)C)O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin of Aspergillin PZ: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Aspergillin PZ, a structurally complex isoindole-alkaloid, has garnered interest within the scientific community for its unique pentacyclic framework and potential biological activities. This technical guide provides a comprehensive overview of the origin, biosynthesis, and initial characterization of this compound, tailored for professionals in drug discovery and natural product chemistry.

Discovery and Producing Organism

This compound was first reported in 2002 by Zhang and colleagues.[1] It was isolated from the fermentation broth of the filamentous fungus Aspergillus awamori (Nakazawa) through a process of activity-guided fractionation and purification.[1] While initially discovered in Aspergillus awamori, subsequent studies have identified its production in other fungal species, including Aspergillus flavipes and Trichoderma gamsii.[2][3] This suggests a wider distribution of the biosynthetic machinery for this metabolite among fungi.

Physicochemical and Spectroscopic Properties

The definitive structure of this compound was elucidated using a combination of spectroscopic techniques, primarily 2D Nuclear Magnetic Resonance (NMR), and was ultimately confirmed by X-ray analysis.[1] It is a member of the cytochalasan family of polyketide natural products.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₅NO₄ | [4] |

| Molecular Weight | 401.5 g/mol | [4] |

| Monoisotopic Mass | 401.25660860 Da | [4] |

| Appearance | White amorphous powder | [2] |

Table 2: Spectroscopic Data for this compound (as reported in selected literature)

| ¹H NMR (MeOD, 300 MHz) δ (ppm) | Description |

| 6.10 (d, J = 10.76 Hz, 1H) | Vinylic proton |

| 5.41 (m, 1H) | Vinylic proton |

| 5.36 (t, J = 4.70 Hz, 1H) | Methine proton |

| 4.02 (d, J = 18.09 Hz, 1H) | Methine proton |

| 3.86 (m, 1H) | Methine proton |

| 0.93 (d, J = 6.57 Hz, 6H) | Methyl protons (isopropyl group) |

Note: This represents a partial list of the reported NMR data. For complete structural assignment, refer to the original publication.

Experimental Protocols

Fermentation of Aspergillus awamori

A general protocol for the fermentation of Aspergillus species for secondary metabolite production involves the following stages:

-

Culture Initiation: A pure culture of Aspergillus awamori is inoculated into a suitable liquid medium, such as Potato Dextrose Broth (PDB).

-

Incubation: The culture is incubated for a period of 14-21 days at a controlled temperature (typically 25-28°C) with agitation to ensure proper aeration and mycelial growth.

-

Extraction: Following fermentation, the mycelia are separated from the culture broth by filtration. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites.

Bioassay-Guided Fractionation and Purification

The crude extract obtained from the fermentation broth is then subjected to a series of chromatographic separations. The fractions are tested for their biological activity (in the case of the original discovery, this was likely an antifungal or cytotoxic assay) to guide the purification process. This iterative process of separation and bioassay ultimately leads to the isolation of the pure active compound, this compound.

Workflow for the Isolation of this compound.

Biosynthesis of this compound

This compound is a member of the aspochalasin family, which are biosynthesized through a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) pathway.[5] It is hypothesized that Aspochalasin D is the direct biogenetic precursor to this compound.[2] The formation of this compound from Aspochalasin D is thought to occur via a transannular attack of a nucleophilic alkene onto an activated enone, followed by the interception of the resulting carbocation by a hydroxyl group, in a process analogous to a vinylogous Prins reaction.[2]

Proposed Biosynthetic Pathway of this compound.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines, including prostate, ovarian, pancreatic, and lung cancer cells.[3]

The precise signaling pathways modulated by this compound have not been fully elucidated. However, as a member of the cytochalasan family, its mechanism of action is likely to involve the disruption of the actin cytoskeleton.[5] Cytochalasans are known to bind to the barbed end of actin filaments, inhibiting their polymerization and elongation.[5] This interference with a critical component of the cellular architecture can trigger a cascade of downstream events, including the induction of apoptosis (programmed cell death).[6] For some cytochalasans, this has been shown to involve the inhibition of key survival signaling pathways such as the Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.[7] Disruption of the actin cytoskeleton can also lead to the activation of pro-apoptotic proteins and the mitochondrial pathway of apoptosis.

Hypothesized Mechanism of Action for this compound.

Conclusion

This compound is a fascinating fungal secondary metabolite with a complex chemical structure and promising cytotoxic activities. Its origin in Aspergillus awamori and other fungal species, coupled with its likely biosynthesis from Aspochalasin D, provides a solid foundation for further research. Future studies are warranted to fully elucidate its specific molecular targets and the signaling pathways it modulates, which will be crucial for evaluating its potential as a lead compound in drug development. The detailed experimental protocols for its optimized production and purification also remain an area for further investigation and publication.

References

- 1. This compound, a novel isoindole-alkaloid from Aspergillus awamori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biomimetic Synthesis of (+)-Aspergillin PZ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C24H35NO4 | CID 139585578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Sequence-dependent, synergistic antiproliferative and proapoptotic effects of the combination of cytotoxic drugs and enzastaurin, a protein kinase Cbeta inhibitor, in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Production of Aspergillin PZ: A Technical Guide for Researchers

An In-depth Examination of Fungal Strains, Biosynthesis, and Experimental Protocols for the Production of the Pentacyclic Alkaloid Aspergillin PZ

This compound is a structurally complex pentacyclic isoindole alkaloid belonging to the diverse family of cytochalasans, a class of fungal secondary metabolites known for their wide range of biological activities. First isolated from the soil fungus Aspergillus awamori, this metabolite has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the fungal strains known to produce this compound, quantitative data on the production of related compounds, detailed experimental protocols for fermentation and purification, and an exploration of the biosynthetic and regulatory pathways involved in its formation. This document is intended for researchers, scientists, and drug development professionals engaged in the study and utilization of novel fungal natural products.

Producing Fungal Strains

The known fungal producers of this compound are primarily from the genus Aspergillus. The originally identified producer is Aspergillus awamori[1]. More recently, a strain designated as Aspergillus sp. NCA276, isolated from a cenote in Mexico, has also been reported to produce this compound[2][3]. While the list of known producers is currently limited, the biosynthetic potential for this and related compounds is likely more widespread within the Aspergillus genus and other fungal taxa.

Quantitative Production Data

To date, specific quantitative yields for this compound in submerged or solid-state fermentation have not been extensively published. However, data from the production of biosynthetically related cytochalasans, such as aspochalasin D and cytochalasin E, provide valuable benchmarks for expected yields. Metabolic engineering efforts have demonstrated the potential for significantly increasing the production of these complex alkaloids.

| Compound | Fungal Strain | Fermentation Type | Initial Yield (mg/L) | Optimized Yield (mg/L) | Reference |

| Aspochalasin D | Aspergillus flavipes 3.17641 | Submerged | approx. 44 | 812.1 | [4][5] |

| Cytochalasin E | Aspergillus clavatus NRRL 1 | Submerged | 25 | 175 | [3][6][7] |

Table 1: Quantitative production data for cytochalasans structurally related to this compound. The optimized yield for Aspochalasin D was achieved through a combination of culture condition optimization and metabolic engineering, including the deletion of a shunt gene (aspoA) and overexpression of a pathway-specific regulator (aspoG)[4][5]. The increased yield of Cytochalasin E was achieved by overexpressing the pathway-specific regulator ccsR[3][6][7].

Experimental Protocols

The following protocols are compiled from methodologies used for the production of this compound and other closely related cytochalasans from Aspergillus species. These should be regarded as a starting point for optimization in a specific laboratory setting.

I. Fungal Cultivation (Solid-State Fermentation)

Solid-state fermentation (SSF) is a common method for inducing the production of a diverse array of secondary metabolites in fungi.

Materials:

-

Fungal Strain: Aspergillus awamori or Aspergillus sp. NCA276

-

Solid Substrate: Rice, wheat bran, or a mixture thereof.

-

Culture Vessels: 250 mL or 500 mL Erlenmeyer flasks.

-

Inoculum: Spore suspension (1 x 10^6 spores/mL) in sterile water with 0.05% (v/v) Tween 80.

-

Growth Media (for inoculum preparation): Potato Dextrose Agar (PDA).

Protocol:

-

Inoculum Preparation:

-

Grow the fungal strain on PDA plates at 28°C for 7-10 days until sporulation is abundant.

-

Harvest the spores by gently scraping the surface of the agar with a sterile loop in the presence of a sterile 0.05% Tween 80 solution.

-

Determine the spore concentration using a hemocytometer and adjust to 1 x 10^6 spores/mL.

-

-

Solid-State Fermentation:

-

To a 500 mL Erlenmeyer flask, add 50 g of rice and 50 mL of deionized water. Let it soak overnight.

-

Autoclave the flasks at 121°C for 20 minutes to sterilize the substrate.

-

After cooling to room temperature, inoculate each flask with 1 mL of the spore suspension.

-

Incubate the flasks under static conditions at 28°C for 21-28 days in the dark.

-

II. Extraction and Purification of this compound

This protocol is adapted from general methods for the extraction and purification of cytochalasans.

Materials:

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Acetonitrile (ACN)

-

Deionized water

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Reversed-phase C18 silica gel

-

HPLC system with a semi-preparative C18 column

Protocol:

-

Extraction:

-

At the end of the fermentation period, add 200 mL of ethyl acetate to each flask and let it soak for 24 hours.

-

Homogenize the rice substrate and fungal biomass mixture.

-

Filter the mixture and collect the ethyl acetate extract. Repeat the extraction process three times.

-

Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

-

Preliminary Fractionation (Silica Gel Chromatography):

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

After drying, load the adsorbed extract onto a silica gel column pre-equilibrated with hexane.

-

Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by a gradient of ethyl acetate and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

-

-

Intermediate Purification (Sephadex LH-20):

-

Combine the fractions containing this compound and evaporate the solvent.

-

Dissolve the residue in methanol and apply it to a Sephadex LH-20 column.

-

Elute with 100% methanol to remove pigments and other impurities.

-

-

Final Purification (HPLC):

-

The enriched fraction is then subjected to reversed-phase HPLC on a semi-preparative C18 column.

-

A typical elution gradient would be a linear gradient of acetonitrile in water (e.g., 20% to 80% ACN over 40 minutes).

-

Monitor the elution at a suitable wavelength (e.g., 210 nm and 254 nm) and collect the peak corresponding to this compound.

-

Confirm the purity and identity of the isolated compound using analytical HPLC, LC-MS, and NMR spectroscopy.

-

Biosynthesis of this compound

This compound is a member of the cytochalasan family, which are hybrid polyketide-non-ribosomal peptide (PKS-NRPS) natural products. Although the specific biosynthetic gene cluster for this compound has not been definitively characterized in Aspergillus awamori, its biosynthesis is proposed to follow a pathway similar to that of other well-studied cytochalasans, such as aspochalasin D and cytochalasin E.

The proposed biosynthetic pathway begins with the synthesis of a polyketide chain by a highly reducing iterative Type I PKS. This polyketide chain is then transferred to an NRPS module, where it is condensed with an amino acid, likely L-leucine in the case of the aspochalasin family to which this compound is related. A key step in the formation of the characteristic cytochalasan scaffold is an intramolecular Diels-Alder reaction, which is thought to be catalyzed by a dedicated enzyme within the gene cluster. Subsequent tailoring enzymes, such as P450 monooxygenases and other oxidoreductases, would then modify the core structure to yield the final this compound molecule.

Below is a DOT language diagram illustrating the proposed biosynthetic pathway for a generic cytochalasan, which is expected to be highly similar to that of this compound.

Regulatory Signaling Pathways

The production of secondary metabolites in Aspergillus species is under tight regulatory control by a complex network of signaling pathways that respond to various environmental and developmental cues. While the specific signaling pathways that govern this compound biosynthesis have not been elucidated, it is highly probable that they are controlled by the same global regulatory networks that control other secondary metabolite gene clusters in Aspergillus.

Key signaling pathways include:

-

Heterotrimeric G-protein Signaling: G-protein coupled receptors (GPCRs) on the cell surface sense external signals such as nutrient availability and pH. This signal is transduced through a heterotrimeric G-protein complex to downstream effectors, including the cAMP-dependent protein kinase A (PKA) pathway and the mitogen-activated protein kinase (MAPK) cascades.

-

Velvet Complex: This is a key regulatory complex that links secondary metabolism with fungal development and light sensing. The core components, VeA, VelB, and LaeA, form a nuclear complex that modulates the chromatin structure of secondary metabolite gene clusters, thereby controlling their expression.

-

Global Regulators: Other global regulators, such as PacC (regulating pH response) and AreA (regulating nitrogen metabolite repression), also play a crucial role in integrating environmental signals to control secondary metabolism.

The following DOT diagram illustrates a simplified overview of the major signaling pathways believed to be involved in the regulation of secondary metabolism, and by extension, this compound production in Aspergillus.

Experimental Workflow

The discovery and characterization of this compound from a fungal source follows a logical and systematic workflow. The diagram below outlines the key stages, from initial fungal isolation to the final structural elucidation of the pure compound.

References

- 1. This compound, a novel isoindole-alkaloid from Aspergillus awamori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolomic profiling, biological evaluation of Aspergillus awamori , the river Nile-derived fungus using epigenetic and OSMAC approaches - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07578G [pubs.rsc.org]

- 3. Identification and engineering of the cytochalasin gene cluster from Aspergillus clavatus NRRL 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced production of aspochalasin D through genetic engineering of Aspergillus flavipes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and Engineering of the Cytochalasin Gene Cluster from Aspergillus clavatus NRRL 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Biosynthetic Pathway of Aspergillin PZ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

Aspergillin PZ, a complex pentacyclic isoindole alkaloid, has attracted significant attention for its intricate chemical architecture. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound. It details the enzymatic steps leading to its likely precursor, aspochalasin D, and explores the proposed subsequent transformation. This guide consolidates available data, outlines relevant experimental protocols, and presents visual diagrams of the key pathways to serve as a valuable resource for researchers in natural product biosynthesis, medicinal chemistry, and drug discovery.

Introduction

This compound is a fungal secondary metabolite originally isolated from Aspergillus awamori.[1] It belongs to the cytochalasan family of natural products, which are characterized by a highly substituted perhydroisoindolone core fused to a macrocyclic ring. The complex structure of this compound, featuring a unique 5/6/6/5/6-fused pentacyclic system, suggests a fascinating biosynthetic origin. Current scientific evidence strongly indicates that this compound is derived from the monocyclic cytochalasan, aspochalasin D, through a remarkable intramolecular cyclization event.[2] This guide will first elucidate the biosynthesis of aspochalasin D, drawing on studies of the well-characterized biosynthetic gene cluster in the closely related fungus Aspergillus flavipes, and then delve into the hypothesized final step in the formation of this compound.

Biosynthesis of the Precursor: Aspochalasin D

The biosynthesis of aspochalasin D is a classic example of a hybrid polyketide-nonribosomal peptide synthetic pathway, orchestrated by a dedicated gene cluster. In Aspergillus flavipes, two key gene clusters, designated 'aspo' and 'flas', have been identified as responsible for the production of aspochalasins.[3]

Core Scaffold Assembly

The initial steps of aspochalasin D biosynthesis involve the construction of the core macrocyclic structure by a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) enzyme. This multifunctional protein catalyzes the condensation of malonyl-CoA units to form a polyketide chain, which is then fused with an amino acid, typically L-leucine in the case of aspochalasins.[4]

The key enzymes and their proposed functions in the 'flas' gene cluster of Aspergillus flavipes are:[3]

-

FlasA (PKS-NRPS): A multidomain enzyme responsible for the iterative condensation of malonyl-CoA and the incorporation of L-leucine to generate the linear polyketide-peptide intermediate.

-

FlasB (trans-enoyl reductase): Reduces specific double bonds within the growing polyketide chain.

-

FlasC (Hydrolase): Likely involved in the release of the completed polyketide-peptide chain from the PKS-NRPS complex.

-

FlasD (Diels-Alderase): Catalyzes an intramolecular [4+2] cycloaddition reaction to form the characteristic isoindolone ring system of the cytochalasan core.

Tailoring Steps

Following the formation of the initial cytochalasan scaffold, a series of tailoring enzymes modify the structure to produce aspochalasin D. These modifications can include hydroxylations, epoxidations, and other oxidative transformations. While the specific tailoring enzymes for aspochalasin D in A. awamori have not been fully elucidated, studies on related pathways suggest the involvement of cytochrome P450 monooxygenases and other oxidoreductases.

The Hypothesized Final Step: Conversion of Aspochalasin D to this compound

The transformation of aspochalasin D into the pentacyclic structure of this compound is a key step that is currently understood through the lens of biomimetic synthesis. It is proposed to occur via a non-enzymatic, acid-catalyzed intramolecular "vinylogous Prins reaction".[2] This hypothesis is supported by the successful laboratory synthesis of this compound from aspochalasin D under acidic conditions.[2]

This proposed mechanism suggests that the unique cellular environment of the fungus, potentially acidic compartments, could facilitate this cyclization without the direct involvement of a specific enzyme. However, the possibility of an enzyme that catalyzes or facilitates this reaction in vivo cannot be entirely ruled out.

Signaling Pathways and Regulation

The biosynthesis of fungal secondary metabolites is tightly regulated. In the 'aspo' gene cluster of Aspergillus flavipes, a pathway-specific transcription factor, AspoG , has been identified.[3] Such regulators typically bind to promoter regions of the biosynthetic genes within the cluster to control their expression. The activity of these specific regulators is often influenced by global regulatory networks in the fungus that respond to environmental cues such as nutrient availability, pH, and temperature.

Data Presentation

Table 1: Key Genes in the Aspergillus flavipes 'flas' Gene Cluster and Their Putative Functions[3]

| Gene | Proposed Function |

| flasA | Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) |

| flasB | Trans-enoyl reductase |

| flasC | Hydrolase |

| flasD | Diels-Alderase |

Table 2: Production Yield of Aspochalasin D in Aspergillus flavipes[3]

| Strain / Condition | Titer (mg/L) |

| Wild-type | Not specified |

| Engineered Strain (aspoA deletion, aspoG overexpression) | 812.1 |

Experimental Protocols

The following are generalized protocols for the study of fungal secondary metabolite biosynthesis, which can be adapted for this compound.

Fungal Cultivation and Fermentation

-

Strain Activation: Aspergillus awamori is cultured on Potato Dextrose Agar (PDA) plates at 28°C for 5-7 days to induce sporulation.

-

Seed Culture: Spores are harvested and inoculated into a seed medium (e.g., Potato Dextrose Broth) and incubated at 28°C with shaking (180 rpm) for 48 hours.

-

Production Culture: The seed culture is used to inoculate a larger volume of production medium. The composition of the production medium can be optimized to enhance the yield of this compound. Fermentation is carried out for 7-14 days.

Extraction and Isolation of this compound

-

Extraction: The fungal mycelium and culture broth are separated by filtration. The mycelium is extracted with a solvent such as ethyl acetate or methanol. The culture filtrate is also extracted with an appropriate organic solvent.

-

Crude Extract Preparation: The organic extracts are combined and evaporated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to chromatographic separation techniques such as column chromatography (using silica gel or other stationary phases) and High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Gene Knockout and Overexpression Studies

-

Vector Construction: To investigate the function of a specific gene, a knockout or overexpression vector is constructed. For gene knockout, a disruption cassette containing a selectable marker (e.g., an antibiotic resistance gene) flanked by homologous regions of the target gene is created. For overexpression, the gene of interest is cloned into an expression vector under the control of a strong constitutive or inducible promoter.

-

Fungal Transformation: Protoplasts of Aspergillus awamori are prepared by enzymatic digestion of the cell wall. The constructed vector is then introduced into the protoplasts using methods such as polyethylene glycol (PEG)-mediated transformation or electroporation.

-

Mutant Screening and Verification: Transformants are selected based on the selectable marker. Successful gene knockout or overexpression is confirmed by PCR, Southern blotting, and quantitative real-time PCR (qRT-PCR).

-

Metabolite Analysis: The metabolic profile of the mutant strains is compared to the wild-type strain using techniques like HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to observe changes in the production of this compound and its precursors.

Visualizations

Caption: Proposed biosynthetic pathway of aspochalasin D.

Caption: Hypothesized conversion of aspochalasin D to this compound.

Caption: General experimental workflow for this compound production.

References

Unveiling the Intricate Architecture of Aspergillin PZ: A Technical Guide to its Structural Elucidation

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Chemical Structure Elucidation of the Fungal Metabolite Aspergillin PZ.

This whitepaper provides an in-depth analysis of the chemical structure of this compound, a pentacyclic isoindole alkaloid first isolated from the fungus Aspergillus awamori.[1][2] With a complex molecular architecture featuring a fused oxabicyclo[3.2.1]octane ring system, this compound has garnered significant interest from the scientific community. This document serves as a technical resource, consolidating the key spectroscopic data and experimental methodologies that were instrumental in deciphering its structure, confirmed through X-ray analysis and biomimetic total synthesis.

Molecular Profile and Spectroscopic Data

This compound is a member of the aspochalasan family of cytochalasan natural products.[3] Its intricate structure was primarily elucidated using 2D Nuclear Magnetic Resonance (NMR) spectroscopy and further confirmed by High-Resolution Mass Spectrometry (HRMS).

NMR Spectroscopic Data

Mass Spectrometry, IR, and UV-Vis Data

High-resolution mass spectrometry established the molecular formula of this compound as C₂₄H₃₅NO₄. The infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic data provided additional confirmation of functional groups present in the molecule, such as carbonyls and double bonds.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₂₄H₃₅NO₄ |

| Molecular Weight | 401.54 g/mol |

| Appearance | White solid |

| Solubility | Soluble in DMSO, methanol, or ethanol.[4] |

| HRMS (m/z) | [M+H]⁺ calculated for C₂₄H₃₆NO₄⁺ |

| IR (KBr) νₘₐₓ cm⁻¹ | Data not publicly available |

| UV-Vis λₘₐₓ (MeOH) nm | Data not publicly available |

Experimental Protocols

The elucidation of this compound's structure relied on a combination of meticulous isolation from its natural source and sophisticated analytical techniques.

Isolation of this compound from Aspergillus awamori

This compound was first obtained through the fermentation of Aspergillus awamori, followed by activity-guided fractionation and purification.[1][2]

Protocol for Fermentation and Extraction (General Procedure):

-

Inoculation and Fermentation: A culture of Aspergillus awamori is grown on a suitable nutrient medium. The fungus is typically propagated on potato dextrose agar (PDA) plates until sporulation occurs. Spores are then used to inoculate a liquid fermentation medium.

-

Extraction: After an appropriate incubation period, the fungal biomass and culture broth are separated. The secondary metabolites, including this compound, are extracted from the culture filtrate and/or the mycelium using organic solvents such as ethyl acetate.

-

Purification: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

The structural determination of the purified compound involves a suite of spectroscopic methods.

Protocol for Spectroscopic Characterization:

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer. The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

Mass Spectrometry: High-resolution mass spectra are obtained using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) to determine the exact mass and molecular formula.

-

Infrared Spectroscopy: An IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional groups.

-

UV-Vis Spectroscopy: A UV-Vis spectrum is measured to identify chromophores within the molecule.

Structural Confirmation and Biomimetic Synthesis

The proposed structure of this compound was unequivocally confirmed by single-crystal X-ray diffraction analysis.[1][2] Further validation came from its total synthesis, which also provided insights into its potential biosynthetic pathway.

Biomimetic Synthesis

A biomimetic total synthesis of this compound has been successfully achieved, starting from simpler precursors and mimicking the proposed natural biosynthetic route. This synthetic endeavor not only confirmed the assigned structure but also provided a scalable route to access this compound and its analogs for further biological evaluation.

Below is a conceptual workflow for the biomimetic synthesis, highlighting the key transformations.

Caption: Conceptual workflow of the biomimetic total synthesis of this compound.

Signaling Pathways and Logical Relationships

The structural elucidation of a natural product is a logical process that integrates various streams of experimental data. The following diagram illustrates the logical flow from isolation to final structure confirmation.

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound stands as a testament to the power of modern spectroscopic techniques and synthetic chemistry. This technical guide provides a foundational understanding of the processes involved in identifying and confirming the structure of this complex fungal metabolite. The availability of a biomimetic synthesis opens avenues for the production of this compound and its derivatives, enabling further investigation into its biological activities and potential therapeutic applications.

References

In-Depth Technical Guide: Spectroscopic and Biological Data of Aspergillin PZ

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillin PZ is a structurally complex isoindole-alkaloid first isolated from the fungus Aspergillus awamori.[1] Its intricate pentacyclic skeleton, featuring a unique 12-oxatricyclo[6.3.1.02,7]dodecane ring system and ten contiguous stereocenters, has made it a subject of interest for synthetic chemists and pharmacologists.[2] This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, detailed experimental protocols for its characterization, and an exploration of its biological activities, with a focus on its cytotoxic effects.

Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented here is compiled from the primary literature, including the original isolation report and subsequent synthetic studies.[1]

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. The following tables summarize the chemical shifts (δ) in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data not publicly available in the searched literature. |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data not publicly available in the searched literature. |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |

| HR-ESI-MS | Data not publicly available in the searched literature. | C₂₄H₃₅NO₄ |

Note: The molecular formula has been established, but the specific experimental m/z values from HR-ESI-MS were not found in the reviewed literature.

Experimental Protocols

Detailed experimental procedures are essential for the replication of spectroscopic analysis and for the quality control of synthetic or isolated this compound.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of natural products like this compound is as follows:

-

Sample Preparation: Dissolve approximately 1-5 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent depends on the solubility of the compound.

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Obtain a proton-decoupled carbon NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR: To fully elucidate the complex structure, a suite of two-dimensional NMR experiments should be performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for piecing together the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the assignment of stereochemistry.

-

Mass Spectrometry Protocol

A typical protocol for the mass spectrometric analysis of this compound is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Ionization: Introduce the sample solution into the ESI source. Positive ion mode is commonly used for nitrogen-containing compounds like alkaloids.

-

Mass Analysis: Acquire the full scan mass spectrum over an appropriate m/z range to observe the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): To gain further structural information, perform fragmentation analysis by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions can provide insights into the different structural motifs of the molecule.

Biological Activity and Signaling Pathway

This compound has been reported to exhibit cytotoxic activity against various cancer cell lines, suggesting its potential as an anticancer agent.[3][4] The underlying mechanism of this cytotoxicity is believed to involve the induction of apoptosis, or programmed cell death.

While the specific molecular targets and signaling pathways modulated by this compound have not been fully elucidated, a general overview of the apoptotic process potentially induced by this compound is presented below. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis.[5]

Experimental Workflow for Cytotoxicity Assay

The following workflow outlines a common method to assess the cytotoxic effects of this compound on cancer cells.

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

Postulated Apoptotic Signaling Pathway

Based on the general understanding of apoptosis induced by cytotoxic natural products, the following diagram illustrates a plausible signaling pathway for this compound. It is hypothesized that this compound may induce cellular stress, leading to the activation of the intrinsic apoptotic pathway.

Caption: Postulated intrinsic apoptotic pathway induced by this compound.

This proposed pathway suggests that this compound may disrupt the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria.[4] This, in turn, triggers the formation of the apoptosome and the activation of the caspase cascade, ultimately resulting in apoptotic cell death.[5] Further research is required to validate this hypothesis and to identify the specific molecular interactions of this compound within the cell.

References

- 1. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomimetic Synthesis of (+)-Aspergillin PZ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ubiquitin-proteasome pathway-mediated regulation of the Bcl-2 family: effects and therapeutic approaches | Haematologica [haematologica.org]

Aspergillin PZ: An Examination of Limited Antifungal Activity

Initial research into the antifungal properties of Aspergillin PZ, a novel isoindole-alkaloid isolated from Aspergillus awamori, reveals limited and, in some respects, conflicting evidence of its efficacy as an antifungal agent. While initially investigated as a potential antitumor and antifungal compound, subsequent studies have presented a nuanced picture of its antimicrobial capabilities, suggesting a more prominent role in other biological activities.[1][2]

Summary of Antimicrobial Data

Available data on the direct antifungal and antimicrobial activity of this compound is sparse. One study noted that this compound could induce moderate deformation in the conidia of Pyricularia oryzae, the causative agent of rice blast disease.[1][3] However, a separate investigation employing the disc diffusion method reported low antimicrobial activity for this compound against a panel of test bacteria, with inhibition zones of approximately 2-3 mm.[3][4] This latter study concluded that the compound was not effective against the microorganisms tested, shifting its focus to the more significant antioxidant and anticancer properties that were observed.[3][4]

Due to the limited and inconclusive nature of the available research, a comprehensive summary of quantitative data, such as Minimum Inhibitory Concentrations (MICs), is not possible at this time.

Experimental Protocols

Detailed experimental protocols specifically for assessing the antifungal properties of this compound are not extensively described in the current body of scientific literature. The primary methods referenced include:

-

Activity-guided fractionation and purification: This was the method used for the initial isolation of this compound from the fermentation of Aspergillus awamori.[1][3]

-

Disc Diffusion Method: This standard microbiological technique was used to assess the antimicrobial activity of this compound, which yielded results indicating low activity.[3][4]

Signaling Pathways and Mechanism of Action

The mechanism of action and any associated signaling pathways related to the antifungal effects of this compound remain unelucidated. Current research has not yet explored how this compound might interact with fungal cells at a molecular level to exert any observed, albeit limited, antifungal effects.

Visualization of Experimental Workflow

While a detailed signaling pathway cannot be diagrammed, the general workflow for the isolation and initial screening of this compound can be visualized as follows:

References

The Potential Anticancer Activity of Aspergillin PZ: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillin PZ, a pentacyclic aspochalasin natural product isolated from various species of Aspergillus and Trichoderma, has demonstrated notable cytotoxic activity against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer potential, including available quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a hypothesized mechanism of action based on the broader class of cytochalasan compounds. While in vivo data for this compound is currently lacking, the promising in vitro results and the known anticancer properties of related compounds warrant further investigation into its therapeutic potential.

Introduction

Fungal secondary metabolites have long been a fertile source of novel therapeutic agents, with numerous compounds exhibiting potent antimicrobial, immunosuppressive, and anticancer properties.[1] The cytochalasans are a large family of fungal polyketide metabolites known for their diverse and complex chemical structures and significant biological activities.[2][3] this compound belongs to this class of compounds and has been the subject of preliminary investigations into its anticancer effects.[2] This document synthesizes the available preclinical data on this compound to serve as a resource for researchers in oncology and drug discovery.

In Vitro Anticancer Activity of this compound

This compound has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The available data, summarized in the table below, indicate a broad spectrum of activity, albeit with varying potency.

Table 1: Summary of In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Leukemia | 56.61 | [4] |

| A2780 | Ovarian Carcinoma | >5 | [4] |

| PC3 | Prostate Adenocarcinoma | >25 | [4] |

| LNCaP | Prostate Adenocarcinoma | >50 | [4] |

| MIA PaCa-2 | Pancreatic Cancer | - | [5] |

| NCI-60 Panel | Various | Low potency at 10 µM | [5] |

Note: A single-dose assay of this compound at 10 µM against the NCI-60 human tumor cell line panel showed a low level of growth inhibition for most cell lines.[5] Higher concentrations (50 and 100 µM) have been noted to significantly reduce the survivability of prostate and ovarian cancer cell lines.[4]

Hypothesized Mechanism of Action: Insights from Cytochalasans

While the specific molecular mechanisms of this compound are yet to be fully elucidated, the broader class of cytochalasans, to which it belongs, is known to exert anticancer effects through the induction of apoptosis and cell cycle arrest.[6][7] It is therefore hypothesized that this compound shares a similar mechanism of action.

Induction of Apoptosis

Cytochalasans have been shown to induce apoptosis in various cancer cell lines, often through the intrinsic or mitochondrial pathway.[7][8] This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

A proposed signaling pathway for this compound-induced apoptosis is depicted below:

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

This proposed pathway involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 by this compound.[9][10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol.[10] Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9.[11] Activated caspase-9, in turn, activates the executioner caspase-3, leading to the characteristic biochemical and morphological changes of apoptosis.[10]

Cell Cycle Arrest

Several cytochalasans have been reported to induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[7] For instance, Cytochalasin B has been shown to cause S-phase arrest in HeLa cells.[8] It is plausible that this compound may also interfere with cell cycle progression in a similar manner.

The following diagram illustrates a general workflow for investigating the effect of this compound on the cell cycle:

Caption: Workflow for cell cycle analysis using flow cytometry.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anticancer activity of this compound.

Cell Culture

Human cancer cell lines can be obtained from the American Type Culture Collection (ATCC) or other reputable cell banks. Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) and maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[5]

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

This compound stock solution (in DMSO)

-

Complete culture medium

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM)

Protocol:

-

Seed cells in 96-well plates at a density of 5,000-40,000 cells/well (depending on the cell line's doubling time) and incubate for 24 hours.[5]

-

Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plates for an additional 48 hours.[5]

-

Fix the cells by gently adding cold TCA (10% for adherent, 16% for non-adherent cells) and incubate for 60 minutes at 4°C.[5]

-

Wash the plates five times with slow-running tap water and air dry.

-

Stain the cells with 100 µL of SRB solution for 10 minutes at room temperature.[5]

-

Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with 200 µL of 10 mM Tris-base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for various time points.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.[12]

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark.

-

Analyze the DNA content by flow cytometry.

In Vivo Studies and Future Directions

To date, there are no published in vivo studies specifically evaluating the anticancer activity of this compound. However, other cytochalasans, such as Cytochalasin B and D, have shown significant antitumor activity in murine leukemia models, substantially increasing the life expectancy of the treated mice.[2] These findings suggest that this compound may also possess in vivo efficacy.

Future research should focus on:

-

Comprehensive in vitro screening: Evaluating this compound against a wider panel of cancer cell lines to identify sensitive cancer types.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in cancer cells.

-

In vivo efficacy studies: Assessing the antitumor activity of this compound in relevant animal models of cancer, such as xenograft or syngeneic models.

-

Pharmacokinetic and toxicity studies: Determining the absorption, distribution, metabolism, excretion, and potential toxicity of this compound in vivo.

Conclusion

This compound is a fungal metabolite that exhibits in vitro cytotoxic activity against several human cancer cell lines. Based on the known mechanisms of the broader cytochalasan class of compounds, it is hypothesized that this compound induces cancer cell death through apoptosis and cell cycle arrest. While further research is required to validate these mechanisms and to evaluate its in vivo efficacy and safety, this compound represents a promising natural product for further investigation in the development of novel anticancer therapeutics. The experimental protocols provided in this guide offer a framework for the continued exploration of this potential.

References

- 1. Chemotherapy with cytochalasin congeners in vitro and in vivo against murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemotherapy with cytochalasin congeners in vitro and in vivo against murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cytochalasans: potent fungal natural products with application from bench to bedside - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00076E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. acgpubs.org [acgpubs.org]

- 6. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Involvement of Bcl-2 family, cytochrome c and caspase 3 in induction of apoptosis by beauvericin in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of Bcl-2-Caspase-9 Apoptosis Pathway in the Testis of Asthmatic Mice | PLOS One [journals.plos.org]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Aspergillin PZ: An In-depth Technical Guide on the Isoindole Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillin PZ, a structurally complex pentacyclic isoindole alkaloid, has garnered significant interest within the scientific community due to its notable biological activities. First isolated from the fungus Aspergillus awamori, this natural product belongs to the aspochalasan subclass of the cytochalasan family.[1][2] Its intricate architecture, featuring a fused isoindolone core, has presented a formidable challenge for total synthesis, which has been successfully met by synthetic chemists.[1] Preclinical studies have revealed its potential as an anticancer, antifungal, and antioxidant agent, prompting further investigation into its therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with available quantitative data, detailed experimental protocols for its evaluation, and a discussion of its potential mechanisms of action, including relevant signaling pathways.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Among these, alkaloids represent a diverse group of compounds with a wide array of pharmacological properties. This compound is a compelling example of a fungal-derived isoindole alkaloid with demonstrated bioactivity.[2] Structurally, it is classified as a pentacyclic aspochalasan, a type of cytochalasan, which are characterized by a macrocyclic ring fused to an isoindolone core.[1] The unique and complex three-dimensional structure of this compound has made it a significant target for total synthesis, providing a platform for the development of novel synthetic methodologies.[1]

This guide aims to consolidate the current knowledge on this compound, offering a technical resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Properties and Structure

The structure of this compound was elucidated using spectroscopic methods, primarily 2D NMR, and confirmed by X-ray analysis.[2] It possesses a complex pentacyclic ring system.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₅NO₄ | |

| Molecular Weight | 401.5 g/mol | |

| IUPAC Name | (1R,2S,3S,6R,7S,8R,11R,14R,15R,16S)-16-hydroxy-1,5,6-trimethyl-8-(2-methylpropyl)-19-oxa-9-azapentacyclo[13.3.1.0²,¹⁴.0³,¹¹.0⁷,¹¹]nonadec-4-ene-10,12-dione | |

| PubChem CID | 139585578 |

Biological Activities

This compound has been evaluated for several biological activities, with the most prominent being its anticancer, antioxidant, and antifungal effects.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various human cancer cell lines. The available quantitative data is summarized in Table 2. It is important to note that one study using synthetic (+)-aspergillin PZ reported a lack of activity against A2058 melanoma and DU145 prostate cancer cell lines, suggesting that the bioactivity might be dependent on the specific cell line and experimental conditions.

Table 2: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| PC3 | Prostate Cancer | >25 | |

| LNCaP | Prostate Cancer | >50 | |

| A2780 | Ovarian Cancer | >5 | |

| HL-60 | Promyelocytic Leukemia | 56.61 |

Antioxidant Activity

The antioxidant potential of this compound has been assessed, primarily through the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. Studies indicate that high concentrations of this compound exhibit apparent DPPH free radical scavenging activity, although the percentage of scavenging activity is relatively low at lower concentrations.

Antifungal and Antimicrobial Activity

This compound was initially identified in a screen for antifungal leads.[1] It has been shown to cause moderate deformation of conidia in Pyricularia oryzae.[2] However, its broader antimicrobial activity against various bacteria has been reported as low, with inhibition zones of approximately 2-3 mm in disc diffusion assays.

Potential Mechanism of Action and Signaling Pathways

The precise signaling pathways modulated by this compound in cancer cells have not been fully elucidated. However, based on its classification as a cytochalasan, its primary mechanism of action is likely the inhibition of actin polymerization. Cytochalasans are known to bind to the barbed end of actin filaments, preventing the addition of new actin monomers and leading to the disruption of the actin cytoskeleton. This disruption can trigger a cascade of downstream cellular events, including the induction of apoptosis.

While direct evidence for this compound is lacking, studies on other cytochalasans, such as Chaetoglobosin A, have shown involvement of the MAPK and PI3K-AKT-mTOR signaling pathways in apoptosis induction in cancer cells. It is plausible that this compound may exert its anticancer effects through similar pathways. The disruption of the actin cytoskeleton can also interfere with various cellular processes that are dependent on a dynamic actin network, such as cell motility, division, and intracellular trafficking, which are often dysregulated in cancer.

Below are diagrams illustrating the general mechanism of cytochalasans and a potential logical workflow for investigating the anticancer mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.

Isolation and Characterization of this compound

This compound is typically obtained from the fermentation broth of Aspergillus awamori. The general procedure involves:

-

Fermentation: Culturing Aspergillus awamori in a suitable liquid medium.

-

Extraction: The fermentation broth is filtered, and the mycelium and filtrate are extracted with an organic solvent such as ethyl acetate.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to purify this compound.

-

Structure Elucidation: The purified compound's structure is determined using spectroscopic techniques such as ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and mass spectrometry. Final confirmation is often achieved through X-ray crystallography.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

-

Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of this compound with the DPPH solution. A positive control (e.g., ascorbic acid or Trolox) and a blank (solvent) should be included.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Antimicrobial Activity: Disc Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of microorganisms to a substance.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Evenly swab the microbial suspension onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria).

-

Disc Application: Aseptically place sterile paper discs impregnated with a known concentration of this compound onto the inoculated agar surface. A solvent control disc should also be included.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement of Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters. The size of the zone is indicative of the antimicrobial activity.

Conclusion and Future Perspectives

This compound stands out as a promising isoindole alkaloid with multifaceted biological activities. Its potent anticancer properties, coupled with its antioxidant and antifungal effects, warrant further investigation. The successful total synthesis of this complex molecule opens avenues for the generation of analogues with potentially improved efficacy and selectivity.

Future research should focus on several key areas. A more comprehensive evaluation of its anticancer activity across a wider range of cancer cell lines is necessary to identify specific cancer types that are most sensitive to its effects. In vivo studies in animal models are crucial to assess its therapeutic potential and pharmacokinetic properties. Furthermore, a detailed elucidation of the specific signaling pathways modulated by this compound is paramount to understanding its precise mechanism of action. This knowledge will be instrumental in its development as a potential therapeutic agent and for the rational design of novel anticancer drugs based on its unique chemical scaffold. The exploration of its potential synergistic effects with existing anticancer drugs could also be a promising therapeutic strategy.

References

In-Depth Technical Guide: Discovery and Isolation of Aspergillin PZ from Aspergillus awamori

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of Aspergillin PZ, a novel isoindole-alkaloid derived from the fungus Aspergillus awamori. The document details the experimental protocols for its fermentation and purification, summarizes its cytotoxic effects against various cancer cell lines, and explores its potential mechanism of action.

Introduction

This compound is a secondary metabolite produced by the fungus Aspergillus awamori.[1] First reported in 2002, this compound belongs to the isoindole-alkaloid class of natural products and has garnered interest for its biological activities, notably its antifungal and anticancer properties.[1][2] Structurally, this compound is a complex molecule, and its complete elucidation was achieved through spectral data, particularly 2D NMR, and confirmed by X-ray analysis.[1] This guide aims to provide researchers and drug development professionals with a detailed understanding of the processes involved in obtaining and characterizing this promising bioactive compound.

Fermentation of Aspergillus awamori for this compound Production

The production of this compound is achieved through the fermentation of Aspergillus awamori. The following protocol outlines a general procedure for the cultivation of the fungus to promote the biosynthesis of secondary metabolites.

Experimental Protocol: Fungal Fermentation

-

Strain and Culture Conditions: A strain of Aspergillus awamori (Nakazawa) is used for fermentation.[1]

-

Media Preparation: While the original discovery paper does not specify the exact fermentation medium, a typical approach for inducing secondary metabolite production in Aspergillus species involves the use of a nutrient-rich medium. A suitable medium, such as Potato Dextrose Broth (PDB) or a custom-defined medium containing a carbon source (e.g., glucose, maltose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals, would be prepared and sterilized.

-

Inoculation and Incubation: The sterilized medium is inoculated with a spore suspension or a mycelial culture of Aspergillus awamori. The fermentation is carried out in shake flasks or a bioreactor under controlled conditions of temperature (typically 25-30°C) and agitation to ensure adequate aeration.

-

Fermentation Duration: The fermentation is continued for a period sufficient to allow for substantial mycelial growth and secondary metabolite production, which can range from several days to a few weeks. The progress of the fermentation can be monitored by measuring biomass and the pH of the culture broth.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth is achieved through a multi-step process involving extraction and chromatographic techniques. The process is guided by bioassays to track the active compound throughout the fractionation steps.

Experimental Protocol: Activity-Guided Fractionation and Purification

-

Extraction: Following fermentation, the culture broth is separated from the mycelia by filtration. The filtrate is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous phase. The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to achieve a preliminary separation of compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, chloroform, and methanol.

-

Column Chromatography: The bioactive fractions obtained from solvent partitioning are further purified using column chromatography.

-

Silica Gel Chromatography: The active fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and tested for their biological activity.

-

Sephadex LH-20 Chromatography: Fractions showing significant activity are further purified on a Sephadex LH-20 column, which separates compounds based on their molecular size and polarity. Elution is typically performed with methanol.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC on a C18 reversed-phase column. A gradient of acetonitrile and water is commonly used as the mobile phase to yield pure this compound.

-

Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC and spectroscopic methods such as NMR and Mass Spectrometry.

Logical Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Biological Activity of this compound

This compound has demonstrated significant biological activity, particularly in the realm of oncology. Its cytotoxic effects have been evaluated against a panel of human cancer cell lines.

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic activity against various human cancer cell lines. The table below summarizes the reported 50% inhibitory concentration (IC₅₀) values.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | 56.61 | [2] |

| A2780 | Human Ovarian Carcinoma | >5 | [2] |

| PC3 | Human Prostate Adenocarcinoma | >25 | [2] |

| LNCaP | Androgen-sensitive Human Prostate Adenocarcinoma | >50 | [2] |

Note: The data indicates that higher concentrations of this compound significantly reduce the survivability of prostate and ovarian cancer cell lines.[2]

Potential Mechanism of Action

While the precise molecular targets and signaling pathways affected by this compound are not yet fully elucidated, its cytotoxic effects suggest an induction of apoptosis or cell cycle arrest in cancer cells. Further research is required to delineate the specific mechanisms. A hypothetical signaling pathway that could be investigated is the induction of apoptosis through the intrinsic pathway.

Hypothetical Apoptosis Induction Pathway

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound, a novel isoindole-alkaloid from Aspergillus awamori, presents a promising scaffold for the development of new therapeutic agents. This guide has provided a detailed overview of its discovery, isolation, and preliminary biological characterization. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers in the fields of natural product chemistry, mycology, and oncology. Further investigation into the molecular mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Natural Sources of Pentacyclic Cytochalasans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentacyclic cytochalasans are a unique subclass of mycotoxins characterized by a complex 5/6/6/7/5 or 6/5/6/6/5 fused ring system. These fungal secondary metabolites have garnered significant interest within the scientific community due to their diverse and potent biological activities, including cytotoxic, antimicrobial, and antiparasitic effects. This technical guide provides a comprehensive overview of the natural sources of pentacyclic cytochalasans, with a primary focus on the fungal species that produce them. Detailed methodologies for the isolation, purification, and characterization of these compounds are presented, along with quantitative data on their biological activities. Furthermore, this guide includes diagrammatic representations of the key signaling pathway affected by these molecules and a proposed biosynthetic pathway, offering a valuable resource for researchers in natural product chemistry, drug discovery, and molecular biology.

Introduction

Cytochalasans are a large and structurally diverse family of fungal metabolites derived from a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[1][2] First discovered in the 1960s, these compounds are known for their ability to interact with actin, thereby disrupting microfilament-mediated cellular processes.[3] A particularly intriguing subgroup of this family is the pentacyclic cytochalasans, which possess an even more complex and rigid ring system. This structural uniqueness often translates to distinct biological activity profiles, making them attractive targets for drug discovery programs. This guide aims to consolidate the current knowledge on the natural origins of these fascinating molecules, providing a technical foundation for their further investigation and potential therapeutic development.

Natural Sources of Pentacyclic Cytochalasans

The vast majority of pentacyclic cytochalasans have been isolated from various fungal genera, particularly those belonging to the Ascomycota phylum. These fungi have been found in diverse ecological niches, including as endophytes in terrestrial plants and in marine environments.[4][5]

Fungal Producers

Several fungal species have been identified as producers of pentacyclic cytochalasans. The most prominent among these are:

-

Phomopsis species: Endophytic fungi of the genus Phomopsis are a rich source of structurally novel pentacyclic cytochalasans. For instance, Phomopsis sp. xz-18, isolated from the plant Camptotheca acuminata, has been shown to produce several 5/6/6/7/5-fused pentacyclic cytochalasins.[3]

-

Aspergillus species: The genus Aspergillus is well-known for its prolific production of a wide array of secondary metabolites. Aspergillus flavipes has been a particularly fruitful source of pentacyclic cytochalasans, yielding compounds such as flavichalasines C, D, and E.[2][6][7]

-

Trichoderma species: Endophytic fungi from the genus Trichoderma, such as Trichoderma gamsii isolated from the medicinal plant Panax notoginseng, have been found to produce pentacyclic cytochalasans like trichalasin H, which possesses a rare 6/5/6/6/5 skeleton.[8][9][10]

-

Pycnidiophora species: A wetland-derived fungus, Pycnidiophora dispersa, has been reported to produce pycnidiophorones, which are pentacyclic cytochalasans with a 5/6/6/5/6 ring system.

Quantitative Data on Biological Activities

Pentacyclic cytochalasans exhibit a range of biological activities. The following tables summarize the reported cytotoxic and antimicrobial activities of selected compounds.

Table 1: Cytotoxicity of Pentacyclic Cytochalasans against Human Cancer Cell Lines

| Compound | Fungal Source | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Flavichalasine C | Aspergillus flavipes | HL-60 (Leukemia) | 19.9 | [11] |

| Trichalasin H | Trichoderma gamsii | A549 (Lung) | > 40 | [9] |

| Phomopsichalasin | Phomopsis sp. | HeLa (Cervical) | 3.66 µg/mL | [12] |

| 18-metoxycytochalasin J | Phomopsis sp. | HeLa (Cervical) | 8.21 µg/mL | [12] |

Table 2: Antimicrobial Activity of Pentacyclic Cytochalasans

| Compound | Fungal Source | Target Organism | MIC | Reference |

| Phomopsichalasin | Phomopsis sp. | Bacillus subtilis | 12 mm inhibition zone | [13] |

| Phomopsichalasin | Phomopsis sp. | Staphylococcus aureus | 8 mm inhibition zone | [13] |

| Phomopsichalasin | Phomopsis sp. | Candida tropicalis | 8 mm inhibition zone | [13] |

| Cytochalasin H | Phomopsis sp. | Shigella flexneri | 16 µg/mL | [12] |